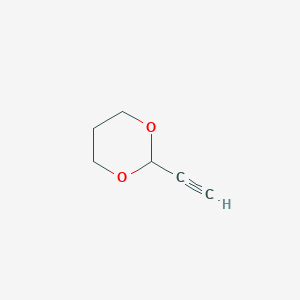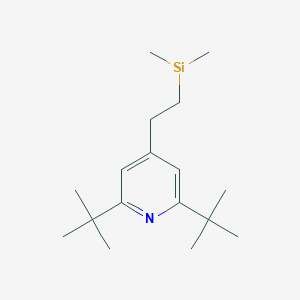
CID 67929386
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a dimethylsilyl group at the 4 position, and an ethyl group linking the dimethylsilyl group to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving tert-butyl groups and pyridine precursors.
Introduction of the Dimethylsilyl Group: The dimethylsilyl group is introduced using reagents such as dimethylchlorosilane in the presence of a base.
Attachment of the Ethyl Group: The ethyl group is attached to the dimethylsilyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a non-nucleophilic base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine involves its ability to act as a sterically hindered base. This property allows it to:
Stabilize Reactive Intermediates: By providing steric hindrance, it stabilizes reactive intermediates in chemical reactions.
Prevent Side Reactions: Its non-nucleophilic nature prevents unwanted side reactions, leading to higher yields of desired products.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the dimethylsilyl group.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butylpyridine: Lacks the ethyl and dimethylsilyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Propriétés
Formule moléculaire |
C17H30NSi |
|---|---|
Poids moléculaire |
276.5 g/mol |
InChI |
InChI=1S/C17H30NSi/c1-16(2,3)14-11-13(9-10-19(7)8)12-15(18-14)17(4,5)6/h11-12H,9-10H2,1-8H3 |
Clé InChI |
LMDVTORCXXWTKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CC[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


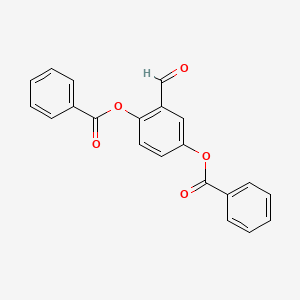
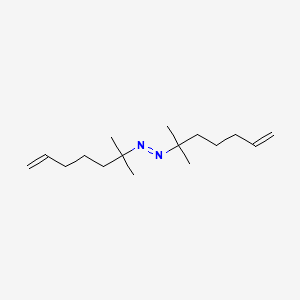
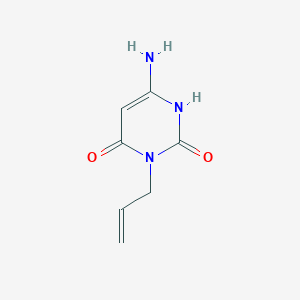
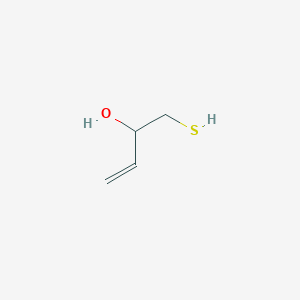
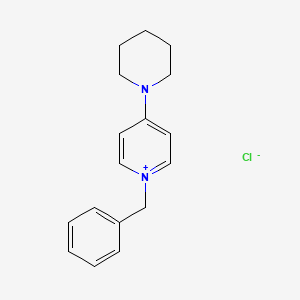
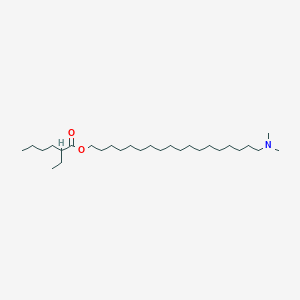
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
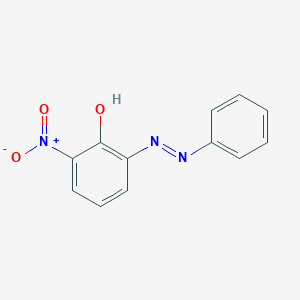
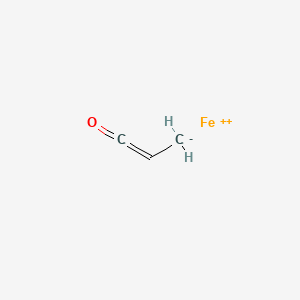
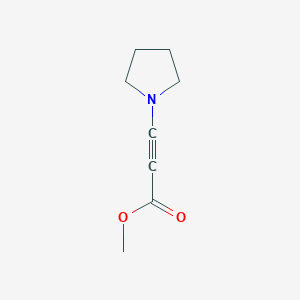
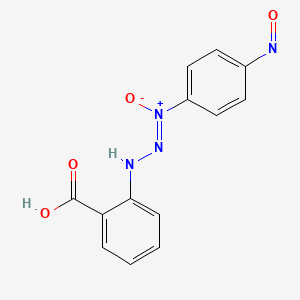
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
